molecular formula C21H17N3O5S B5184024 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide

货号 B5184024
分子量: 423.4 g/mol
InChI 键: OYHADOVJBOPUKE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival.

作用机制

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival. It can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can also inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are both overexpressed in many types of cancer. In addition, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can inhibit the activity of heat shock protein 90 (HSP90), which is involved in protein folding and stability and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis (the growth of new blood vessels that supply nutrients to tumors). N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can also enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

实验室实验的优点和局限性

One advantage of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in lab experiments is that it is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival. This makes it a potentially powerful tool for studying the mechanisms of cancer development and testing new cancer therapies. However, one limitation of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in lab experiments is that it is a small molecule inhibitor that may have off-target effects and affect other cellular processes.

未来方向

There are several future directions for the development and use of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in cancer research and therapy. One direction is to further study the mechanisms of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide and its effects on different types of cancer. Another direction is to test the efficacy of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need to develop more potent and selective inhibitors of the signaling pathways targeted by N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide, which may lead to more effective cancer therapies in the future.
Conclusion:
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival. N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy and radiation therapy. There are several future directions for the development and use of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in cancer research and therapy, which may lead to more effective cancer therapies in the future.

合成方法

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 4-aminophenylsulfone to form an intermediate compound. This intermediate is then reacted with 2,3-dihydro-1H-indole to form the final product, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide.

科学研究应用

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioblastoma. In vitro studies have shown that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have demonstrated that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can inhibit tumor growth and prolong survival in animal models of cancer.

属性

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-21(18-6-2-4-8-20(18)24(26)27)22-16-9-11-17(12-10-16)30(28,29)23-14-13-15-5-1-3-7-19(15)23/h1-12H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHADOVJBOPUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。